

# Replicating Key Experiments with DSP107: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPA107    |           |
| Cat. No.:            | B15608873 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel bi-functional fusion protein DSP107 with alternative immunotherapeutic strategies. The information presented is based on publicly available preclinical and clinical data, offering a resource for researchers interested in the burgeoning field of dual-targeting cancer therapies.

## **Introduction to DSP107**

DSP107 is a first-in-class immunotherapeutic agent designed to activate both the innate and adaptive immune systems to fight cancer. It is a bi-specific fusion protein composed of the extracellular domain of human SIRP $\alpha$  genetically fused to the extracellular domain of the human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to simultaneously target two critical pathways in the tumor microenvironment.

The SIRPα component of DSP107 binds to CD47, a "don't eat me" signal that is often overexpressed on the surface of cancer cells. By blocking the CD47-SIRPα interaction, DSP107 removes the inhibitory signal on macrophages and other phagocytes, unleashing their ability to engulf and destroy tumor cells.

Concurrently, the 4-1BBL component of DSP107 binds to the 4-1BB receptor, a costimulatory molecule expressed on activated T cells. This interaction provides a powerful activation signal to tumor-infiltrating T cells, enhancing their proliferation, cytokine production, and cytotoxic



activity against cancer cells. This dual mechanism of action is intended to create a synergistic anti-tumor response.

## **Key Experiments and Performance Data**

The following tables summarize key quantitative data from preclinical and clinical studies involving DSP107, comparing its performance with relevant alternatives where data is available.

## **Preclinical Performance: In Vitro Phagocytosis Assay**

Objective: To assess the ability of DSP107 to induce macrophage-mediated phagocytosis of cancer cells.

| Treatment Group       | Cancer Cell Line   | Phagocytosis (%)                             |
|-----------------------|--------------------|----------------------------------------------|
| Control (Medium)      | SUDHL10 (Lymphoma) | < 5%                                         |
| DSP107                | SUDHL10 (Lymphoma) | ~30%                                         |
| Rituximab (Anti-CD20) | SUDHL10 (Lymphoma) | Variable                                     |
| DSP107 + Rituximab    | SUDHL10 (Lymphoma) | Significantly higher than either agent alone |

Note: Data is synthesized from published preclinical studies. Percentages are approximate and intended for comparative purposes.

# Clinical Performance: Phase I/II Trial in Microsatellite Stable Colorectal Cancer (MSS-CRC) - 3rd Line Treatment

Objective: To evaluate the safety and preliminary efficacy of DSP107 as a monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody).



| Treatment Arm                                             | Number of Patients (evaluable) | Disease Control<br>Rate (DCR) | Median Overall<br>Survival (mOS) |
|-----------------------------------------------------------|--------------------------------|-------------------------------|----------------------------------|
| DSP107 Monotherapy                                        | 19                             | 26%                           | 7.6 months                       |
| DSP107 +<br>Atezolizumab                                  | 21                             | 62%                           | 14.6 months                      |
| Lonsurf<br>(Trifluridine/Tipiracil) -<br>Standard of Care | Varies by study                | ~40-44%                       | ~7.1 months                      |
| Stivarga<br>(Regorafenib) -<br>Standard of Care           | Varies by study                | ~41%                          | ~6.4 months                      |

Note: Clinical trial data for DSP107 is from the NCT04440735 study. Data for standard of care treatments are from their respective pivotal trials and are provided for context. Direct head-to-head trial data is not yet available.

# **Experimental Protocols**In Vitro Macrophage-Mediated Phagocytosis Assay

### 1. Cell Culture:

• Culture a CD47-expressing cancer cell line (e.g., SUDHL10) and a macrophage cell line (e.g., THP-1 derived macrophages) under standard conditions.

## 2. Labeling of Cancer Cells:

• Label the cancer cells with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's protocol. This allows for visualization and quantification of phagocytosis.

### 3. Co-culture and Treatment:

- Plate the macrophages in a multi-well plate and allow them to adhere.
- Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).



• Add DSP107, a relevant antibody control (e.g., Rituximab for B-cell lymphomas), or a vehicle control to the co-culture.

### 4. Incubation:

 Incubate the co-culture for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis to occur.

## 5. Analysis:

- Analyze the cells using flow cytometry or fluorescence microscopy.
- Quantify the percentage of macrophages that have engulfed one or more cancer cells (i.e., are positive for the fluorescent signal).

## In Vivo Xenograft Mouse Model

### 1. Animal Model:

• Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) that can accept human cell line xenografts without rejection.

## 2. Tumor Implantation:

- Subcutaneously inject a suspension of a human cancer cell line (e.g., SUDHL6 lymphoma cells) into the flank of the mice.
- Allow the tumors to grow to a palpable size.

## 3. Human Immune Cell Reconstitution:

 Inject human peripheral blood mononuclear cells (PBMCs) intravenously or intraperitoneally into the tumor-bearing mice to create a "humanized" immune system.

## 4. Treatment Administration:

 Administer DSP107, a control antibody, or a vehicle control to the mice via a clinically relevant route (e.g., intravenous injection) at a specified dosing schedule.

## 5. Tumor Growth Monitoring:

Measure the tumor volume at regular intervals using calipers.



- Monitor the body weight and overall health of the mice.
- 6. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Analyze the tumors for size, weight, and infiltration of human immune cells (e.g., T cells, macrophages) using immunohistochemistry or flow cytometry.

# **Signaling Pathways and Experimental Workflows**

Caption: DSP107's dual mechanism of action.





Click to download full resolution via product page

Caption: Workflow for the in vitro phagocytosis assay.





Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft model.



• To cite this document: BenchChem. [Replicating Key Experiments with DSP107: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608873#replicating-key-experiments-with-spa107]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com